molecular formula C9H17NO3 B1346931 Ethyl 4-morpholinepropionate CAS No. 20120-24-5

Ethyl 4-morpholinepropionate

Cat. No. B1346931
CAS RN: 20120-24-5
M. Wt: 187.24 g/mol
InChI Key: WRBIQTVRBWJCQT-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Ethyl 4-morpholinepropionate Derivatives Ethyl 4-morpholinepropionate and its derivatives find extensive use in chemical synthesis, serving as intermediates or reactants in various reactions. For instance, ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, a derivative, was synthesized from p-chloropropiophenone and used as an intermediate in creating antiobesity agents like rimonabant (Hao, 2007). Similarly, a novel one-pot, three-component Wittig–SNAr approach utilizing ethyl 4-morpholinepropionate derivatives was developed to create intermediates for aurora 2 kinase inhibitors, showcasing the compound's significance in medicinal chemistry (Xu et al., 2015).

Biological Activity and Molecular Interactions

Biological Activity of Morpholine Derivatives Research into the biological activity of morpholine derivatives, including ethyl 4-morpholinepropionate derivatives, has highlighted their potential in various domains. A study on 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine demonstrated remarkable anti-tuberculosis activity and superior anti-microbial properties, illustrating the compound's therapeutic potential (Mamatha et al., 2019).

Industrial Applications and Material Science

Ionic Liquids and Material Properties Ethyl 4-morpholinepropionate derivatives also contribute to the development of ionic liquids and material science. For instance, 4-benzyl-4-methylmorpholinium salts, related to the compound, were synthesized and assessed for their physicochemical properties, cytotoxicity, and biodegradability. These salts, classified as moderate or low toxicity, have applications in dissolving biomass like cellulose, marking their importance in green chemistry and environmental sustainability (Pernak et al., 2011).

Future Directions

While specific future directions for Ethyl 4-morpholinepropionate are not mentioned in the available sources, its structural features suggest potential applications in various fields of research and industry5.


Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis. For a more detailed and up-to-date analysis, consulting scientific literature or experts in the field is recommended.


properties

IUPAC Name

ethyl 3-morpholin-4-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-13-9(11)3-4-10-5-7-12-8-6-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBIQTVRBWJCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173941
Record name Ethyl 4-morpholinepropionate
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Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-morpholinepropionate

CAS RN

20120-24-5
Record name Ethyl 3-(4-morpholino)propionate
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Record name Ethyl 4-morpholinepropionate
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Record name Ethyl 4-morpholinepropionate
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Record name Ethyl 4-morpholinepropionate
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Record name Ethyl 4-morpholinepropionate
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Synthesis routes and methods

Procedure details

Ethyl-3-bromoproprionate (3.20 ml; 25 mmol) was added to a mixture of morpholine (2.20 ml; 25 mmol) and Na2CO3 (2.78 g; 26 mmol) in 4.5 ml of EtOH at RT. The mixture was stirred for 30 min at RT and 4 h at reflux. After cooling to RT and filtering, the filtrate was concentrated and the residue was dissolved in H2O. The pH was adjusted to ~1.5 with saturated KHSO4 and the acidic mixture was washed with Et2O. Solid K2CO3 was added to the aqueous layer until a pH of ~9 was reached. The basic mixture was extracted with CH2Cl2, dried (MgSO4) and concentrated to afford 4.75 g (100+%; contained trace solvent) of ethyl-3-morpholinoproprionate as a colorless liquid. A solution of this ester (935 mg; 5 mmol) in 20 ml of Et2O was added to a suspension of LiAlH4 (400 mg; 10 mmol) in 80 ml of Et2O at 0° C. After stirring for 30 min at 0° C., the reaction was quenched by the careful addition of 0.42 ml of H2O followed by 0.42 ml of 15% NaOH and 1.26 ml of H2O. MgSO4 was added and the suspension was filtered and concentrated to afford 531 mg (73%) of Compound 201a as a colorless liquid.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One

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